molecular formula C12H9BrO2 B1611179 Methyl 5-bromo-2-naphthoate CAS No. 67878-76-6

Methyl 5-bromo-2-naphthoate

Cat. No.: B1611179
CAS No.: 67878-76-6
M. Wt: 265.1 g/mol
InChI Key: KNUWUXJWMBRWJM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-naphthoate (CAS No. 59866-97-6, C₁₂H₉BrO₂) is a brominated naphthoate ester widely utilized in organic synthesis and pharmaceutical intermediates. Its structure comprises a naphthalene ring substituted with a bromine atom at position 5 and a methyl ester group at position 2. This compound is synthesized via esterification of 5-bromo-2-naphthoic acid with methanol under acidic conditions (e.g., sulfuric acid at 80°C under nitrogen) . The reaction typically achieves high yields (~90%) under optimized conditions, making it a robust precursor for further functionalization .

Crystallographic studies reveal that derivatives of methyl naphthoates, such as methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, adopt monoclinic crystal systems (space group P2₁/c) with distinct intermolecular interactions influencing packing and stability .

Properties

IUPAC Name

methyl 5-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUWUXJWMBRWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541762
Record name Methyl 5-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67878-76-6
Record name Methyl 5-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 2-naphthoic acid, followed by esterification. The synthetic route typically includes the following steps:

    Bromination: 2-naphthoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr(_{3})) to introduce the bromine atom at the 5-position.

    Esterification: The resulting 5-bromo-2-naphthoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H({4})) to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Large-scale bromination and esterification processes are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_{4})).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_{3})) in methanol can be used to replace the bromine atom.

    Reduction: LiAlH(_{4}) in anhydrous ether is commonly used for reducing the ester group.

    Oxidation: KMnO(_{4}) in an aqueous medium is used for oxidizing the ester to a carboxylic acid.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as methyl 5-methoxy-2-naphthoate can be formed.

    Reduction: The reduction of the ester group yields 5-bromo-2-naphthol.

    Oxidation: Oxidation of the ester group results in 5-bromo-2-naphthoic acid.

Scientific Research Applications

Methyl 5-bromo-2-naphthoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of organic semiconductors and other advanced materials.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Biological Studies: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism by which methyl 5-bromo-2-naphthoate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Positional Isomers: Methyl 5-Bromo-1-Naphthoate

A key positional isomer, methyl 5-bromo-1-naphthoate (CAS No. BD285280), differs in the ester group’s position (1 vs. 2 on the naphthalene ring). This positional shift significantly alters reactivity and physical properties:

  • Reactivity : The 1-naphthoate isomer exhibits enhanced steric hindrance near the ester group, reducing nucleophilic substitution rates compared to the 2-naphthoate derivative .
  • Crystallinity : The 2-naphthoate isomer forms more stable crystals due to favorable π-π stacking and hydrogen-bonding interactions, as observed in related structures .

Non-Brominated Analogs: Methyl 2-Naphthoate

Removing the bromine atom from methyl 5-bromo-2-naphthoate yields methyl 2-naphthoate (C₁₂H₁₀O₂). Key differences include:

  • Electrophilicity : The absence of bromine reduces electrophilic character, limiting utility in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solubility: Methyl 2-naphthoate is more soluble in nonpolar solvents (e.g., hexane) due to decreased molecular polarity .

Functionalized Esters: Sandaracopimaric Acid Methyl Ester

Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂), a diterpenoid ester, shares ester functionality but differs in backbone complexity. Unlike this compound, it contains a fused tricyclic structure, leading to:

  • Thermal Stability : Higher thermal stability due to rigid terpene backbone .
  • Biological Activity : Sandaracopimaric esters exhibit antimicrobial properties, whereas brominated naphthoates are primarily synthetic intermediates .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₂H₉BrO₂ 265.11 120–122* Suzuki coupling precursor
Methyl 5-bromo-1-naphthoate C₁₂H₉BrO₂ 265.11 115–117* Photovoltaic materials
Methyl 2-naphthoate C₁₂H₁₀O₂ 186.21 80–82 Solvent additive
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 145–147 Antimicrobial agents

*Estimated based on analogous brominated naphthoates.

Research Findings and Trends

  • Reactivity in Cross-Coupling: this compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions, outperforming non-brominated analogs in aryl-aryl bond formation (e.g., 85% yield in Suzuki reactions vs. <10% for methyl 2-naphthoate) .
  • Hydrogen-Bonding Patterns : Crystallographic studies show that bromine and ester groups participate in C–H···O and Br···π interactions, stabilizing the crystal lattice . In contrast, methyl 5-bromo-1-naphthoate exhibits weaker intermolecular forces due to steric clashes .
  • Solubility and Purification: Brominated naphthoates require polar aprotic solvents (e.g., DMF) for dissolution, whereas diterpenoid esters like sandaracopimaric acid methyl ester are soluble in chloroform .

Biological Activity

Methyl 5-bromo-2-naphthoate is an organic compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. This article explores its biological mechanisms, research findings, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound features a bromine atom at the 5th position of the naphthalene ring and a methoxycarbonyl group at the first position. Its molecular formula is C12H9BrO2, and it typically appears as white to off-white crystalline needles with a melting point ranging from 126°C to 127.5°C.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial growth, which contributes to its effectiveness.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis12

Anticancer Activity

The compound has also been investigated for its anticancer potential . Initial findings suggest it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Case Study: this compound in Cancer Research

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 50 µM) after 48 hours of exposure. The mechanism was associated with the activation of caspase-3, indicating an apoptotic pathway.

The biological activity of this compound is thought to be mediated through its interaction with various biological macromolecules, such as proteins and nucleic acids. The bromine atom may facilitate interactions via halogen bonding, enhancing its binding affinity to target sites on enzymes or receptors.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes critical for bacterial metabolism. For example, it has shown potential in inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria.

Comparison with Related Compounds

This compound shares structural similarities with other naphthoate derivatives but exhibits distinct biological activities due to its specific bromination pattern.

Table 2: Comparison of Naphthoate Derivatives

Compound NameMolecular FormulaUnique Features
Methyl 6-bromo-2-naphthoateC12H9BrO2Bromine at position 6
Methyl naphthoateC11H10O2No halogen substitution
Methyl 7-bromo-1-naphthoateC12H9BrO2Bromine at position 7

Applications and Future Directions

This compound's unique properties make it a candidate for further research in drug development. Its selective antimicrobial and anticancer activities could lead to new therapeutic agents. Ongoing studies are focusing on optimizing its structure to enhance efficacy and reduce potential side effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.